Spiro(5H-dibenzo(a,d)cycloheptene-5,4'-imidazolidine)-2',5'-dione, 10,11-dihydro-

Description

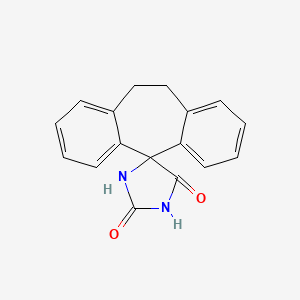

The compound Spiro(5H-dibenzo(a,d)cycloheptene-5,4'-imidazolidine)-2',5'-dione, 10,11-dihydro- (hereafter referred to as Compound A) is a spirocyclic structure featuring a 10,11-dihydro-dibenzo[a,d]cycloheptene core fused with an imidazolidine-2',5'-dione moiety. This architecture confers unique conformational and electronic properties, as evidenced by its radical anion stability and spectral characteristics .

Properties

CAS No. |

64036-58-4 |

|---|---|

Molecular Formula |

C17H14N2O2 |

Molecular Weight |

278.30 g/mol |

IUPAC Name |

spiro[imidazolidine-5,2'-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene]-2,4-dione |

InChI |

InChI=1S/C17H14N2O2/c20-15-17(19-16(21)18-15)13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)17/h1-8H,9-10H2,(H2,18,19,20,21) |

InChI Key |

BPBYGUGIURNKEG-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=CC=CC=C2C3(C4=CC=CC=C41)C(=O)NC(=O)N3 |

Origin of Product |

United States |

Preparation Methods

Cyclization Reactions

- The spiro structure is typically formed by cyclization reactions involving appropriate precursors. The key step is the formation of a spiro junction where two rings share a single atom, leading to the bicyclic system characteristic of the compound.

Condensation Reactions

- The imidazolidine ring is commonly formed via condensation reactions, often involving diamines and diketones or related carbonyl compounds. This step is crucial for introducing the imidazolidine-2,5-dione moiety into the molecule.

Oxidation and Reduction Steps

- Specific oxidation or reduction steps are employed to achieve the desired oxidation state of functional groups within the molecule, ensuring the correct chemical functionality necessary for the final compound.

Catalysis and Purification

- Catalysts are often used to improve reaction efficiency and yields, especially in industrial-scale syntheses. Purification techniques such as crystallization and chromatography are implemented to isolate high-purity products suitable for research or pharmaceutical use.

Industrial and Laboratory Scale Preparation Methods

Industrial Synthesis Optimization

- Industrial production focuses on optimizing synthetic routes to maximize yield and purity while minimizing cost and environmental impact. Catalytic methods and solvent selection are critical factors in scaling the synthesis.

Key Intermediate Preparation: 10,11-Dihydro-5H-dibenzo[a,d]cycloheptene-5-one

A crucial intermediate in the synthesis is 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-one (dibenzosuberone), which is prepared by cyclocondensation of dibenzyl-o-carboxylic acid or its substituted derivatives.

Two main methods exist for this cyclization:

Method A: Preparation of the acid chloride followed by a Friedel-Crafts acylation reaction. This method requires subsequent treatment to remove catalysts and solvents.

Method B: Direct cyclization using polyphosphoric acid (PPA) as a cyclization agent. This method also requires careful work-up to remove PPA and isolate the product.

Both methods have drawbacks related to purification and environmental considerations. Recent improvements include catalytic cyclization using concentrated acids or aromatic compounds with di- or trichloromethyl groups to facilitate the reaction under milder conditions.

Example Laboratory Procedure for Intermediate Synthesis

| Step | Reagents/Conditions | Description | Yield (%) |

|---|---|---|---|

| Cyclocondensation | Dibenzyl-o-carboxylic acid, catalytic concentrated acid or PPA | Cyclization to dibenzosuberone | 70-85 |

| Purification | Crystallization or chromatography | Isolation of pure intermediate | - |

Final Assembly of Spiro Compound

The final spiro compound is assembled by reacting the dibenzosuberone intermediate with suitable diamines or imidazolidine precursors under condensation conditions, often involving heating and use of dehydrating agents.

Oxidation or reduction steps may follow to adjust the oxidation state and complete the formation of the imidazolidine-2,5-dione ring system.

The reaction conditions typically involve inert atmospheres, controlled temperatures, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) to facilitate solubility and reaction kinetics.

Reaction Mechanisms and Reagent Selection

Cyclization Mechanism

- The cyclization of dibenzyl-o-carboxylic acid involves intramolecular electrophilic aromatic substitution facilitated by acid catalysts, leading to ring closure and formation of the dibenzosuberone core.

Condensation Mechanism

- The imidazolidine ring forms via nucleophilic attack of diamine nitrogen atoms on carbonyl carbons of the diketone intermediate, followed by dehydration to close the ring.

Oxidation and Reduction

Oxidizing agents such as potassium permanganate or chromium trioxide may be used to introduce or adjust carbonyl functionalities.

Reducing agents like lithium aluminum hydride or sodium borohydride can reduce carbonyl groups to alcohols or amines as needed.

Common Reagents Summary

| Reaction Type | Typical Reagents | Role |

|---|---|---|

| Cyclization | Concentrated acids, PPA, aromatic chloromethyl compounds | Catalyst for ring closure |

| Condensation | Diamines, diketones | Formation of imidazolidine ring |

| Oxidation | KMnO4, CrO3 | Introduce or adjust carbonyl groups |

| Reduction | LiAlH4, NaBH4 | Reduce carbonyl groups |

Research Findings and Data Integration

Yield and Purity Data

Process Efficiency and Scalability

Catalytic cyclization methods have improved process efficiency by reducing reaction times and minimizing hazardous waste.

Industrial processes emphasize solvent recovery and catalyst recycling to enhance sustainability.

Summary Table of Preparation Steps

| Step Number | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Cyclocondensation | Dibenzyl-o-carboxylic acid, catalytic acid or PPA | 70-85 | Key intermediate formation |

| 2 | Purification | Crystallization/chromatography | - | High purity intermediate |

| 3 | Condensation | Diamines, dehydrating agents, inert atmosphere | 60-75 | Formation of imidazolidine ring |

| 4 | Oxidation/Reduction | KMnO4, LiAlH4 as needed | Variable | Functional group adjustments |

| 5 | Final Purification | Chromatography | >98 purity | Product isolation |

Chemical Reactions Analysis

Types of Reactions

Spiro(5H-dibenzo(a,d)cycloheptene-5,4’-imidazolidine)-2’,5’-dione, 10,11-dihydro- can undergo various chemical reactions, including:

Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

Reduction: Reaction with reducing agents to form reduced derivatives.

Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions may include:

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution Reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used, leading to a variety of functionalized derivatives.

Scientific Research Applications

Spiro(5H-dibenzo(a,d)cycloheptene-5,4'-imidazolidine)-2',5'-dione, 10,11-dihydro- is a complex organic compound featuring a unique spirocyclic structure, where two or more rings share a single atom, contributing to its rigidity and potential biological activity. It is composed of a bicyclic system with a dibenzo cycloheptene moiety and an imidazolidine unit, making it interesting for medicinal chemistry due to its structural diversity and potential pharmacological properties.

Anticancer Research

Spiro compounds, including Spiro(5H-dibenzo(a,d)cycloheptene-5,4'-imidazolidine)-2',5'-dione derivatives, have demonstrated promising anticancer activity. These derivatives have shown effectiveness against cancer cell lines such as HCT116 (human colon carcinoma) and PC3 (prostate carcinoma), exhibiting potent antiproliferative effects with low IC50 values. The three-dimensional structure of spiro compounds may enable them to interact effectively with biological targets, enhancing their therapeutic efficacy.

Interactions with Biological Targets

Studies focusing on the interactions of Spiro(5H-dibenzo(a,d)cycloheptene-5,4'-imidazolidine)-2',5'-dione with biological targets are essential for understanding its mechanism of action. Research indicates that spiro compounds can interact with various cellular pathways, potentially influencing cell proliferation and apoptosis. Investigating these interactions can provide insights into how modifications to the compound’s structure might improve its therapeutic efficacy or reduce side effects.

Potential for Drug Development

The uniqueness of Spiro(5H-dibenzo(a,d)cycloheptene-5,4'-imidazolidine)-2',5'-dione lies in its intricate combination of dibenzo and imidazolidine structures, potentially offering distinct pharmacological profiles not seen in simpler spiro compounds. Its potential for diverse chemical modifications also enhances its appeal as a candidate for drug development in oncology and other therapeutic areas.

Other Applications

Mechanism of Action

The mechanism of action of Spiro(5H-dibenzo(a,d)cycloheptene-5,4’-imidazolidine)-2’,5’-dione, 10,11-dihydro- would involve its interaction with specific molecular targets and pathways. This could include:

Binding to Receptors: Interaction with biological receptors to modulate their activity.

Enzyme Inhibition or Activation: Affecting the activity of enzymes involved in metabolic pathways.

Signal Transduction Pathways: Modulating signal transduction pathways to exert its effects.

Comparison with Similar Compounds

Spiro[imidazo[4,5-e]thiazolo[3,2-b][1,2,4]triazine-6,3'-pyrrolidine] Derivatives

- Example: Dispiro[imidazo[4,5-e]thiazolo[3,2-b][1,2,4]triazine-6,3'-pyrrolidine-4',3''-indole] (Compound 1, ) Synthesis: Prepared via sodium methoxide/ethanol-mediated cyclization, yielding 41–53% isolated product. Key Features: Higher melting point (205–212°C) compared to Compound A’s derivatives, attributed to rigid dispiro architecture . Differentiation: Incorporation of thiazolo-triazine and indole moieties enhances π-conjugation, altering UV absorption profiles compared to Compound A’s dibenzocycloheptene core .

Spiro[acenaphthylene-1,3'-pyrazole] Derivatives

- Example : 5'-Ethyl 4'-methyl-2-oxo-2'-phenyl-2'H-spiro[acenaphthylene-1,3'-pyrazole]-4',5'-dicarboxylate (Compound 5g, )

- Synthesis : Prepared via Program B (ethyl acetate/hexane chromatography), yielding 85–90% with m.p. 149–179°C.

- Key Features : Lower thermal stability (m.p. < 200°C) than Compound A, likely due to ester substituents reducing molecular rigidity.

- Differentiation : Pyrazole ring introduces basic nitrogen sites, influencing solubility and reactivity in polar solvents .

Spiro[indoline-3,5'-[1,2]diazepine] Derivatives

- Example: Dihydro-spiro[indoline-3,5'-[1,2]diazepine] (Compound 3a, ) Synthesis: α-Halogenated N-acylhydrazones reacted with MBH esters under DABCO catalysis (71% yield, m.p. 186–187°C). Key Features: Diazepine ring introduces conformational flexibility, contrasting with Compound A’s fused imidazolidine-dione rigidity.

Physicochemical Properties

Melting Points and Stability

*Derived from structurally related 10,11-dihydro analogues .

Spectroscopic Characteristics

- Compound A : Exhibits distinct UV/Vis absorption due to extended conjugation in the dibenzocycloheptene-imidazolidine system, with calculated electronic transitions aligning with cis-stilbene analogs .

- Spiro[thiazolidinone-isatin] Conjugates (): Show strong IR absorption at 1700–1750 cm⁻¹ (C=O stretching), similar to Compound A’s imidazolidine-dione peaks, but with additional bands from thiazolidinone C=S .

Antidepressant and Sedative Potential

- Compound A: Structural similarity to protriptyline metabolites (e.g., 10,11-epoxy derivatives) suggests affinity for monoamine transporters, a hallmark of tricyclic antidepressants .

- Spiro[benzo[a]acridine-12,4'-imidazolidine]-diones (): Exhibit anticancer activity via intercalation, highlighting how spiro-ring substituents redirect bioactivity from neurological to cytotoxic targets .

Antimicrobial and Anticancer Activity

- Spiro[thiazolidinone-isatin] Derivatives (): Demonstrated antibacterial efficacy (MIC 8–32 µg/mL) due to thiazolidinone’s sulfur moiety, a feature absent in Compound A .

- Dispiro[imidazo-thiazolo-triazines] (): Moderate anticancer activity (IC₅₀ ~50 µM) via DNA damage pathways, contrasting with Compound A’s CNS-focused effects .

Biological Activity

Spiro(5H-dibenzo(a,d)cycloheptene-5,4'-imidazolidine)-2',5'-dione, 10,11-dihydro- is a complex organic compound with notable structural features that suggest potential biological activities. This article aims to explore the biological activity of this compound through various studies and data.

Chemical Structure and Properties

- Molecular Formula : C17H16N2O

- Molecular Weight : 280.32 g/mol

- CAS Number : 35926-77-3

The compound's structure features a spirocyclic framework that may contribute to its biological properties by influencing its interaction with biological macromolecules.

Biological Activity Overview

Research indicates that spiro compounds often exhibit a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The specific biological activities of Spiro(5H-dibenzo(a,d)cycloheptene-5,4'-imidazolidine)-2',5'-dione are summarized below:

Anticancer Activity

Several studies have investigated the anticancer properties of spiro compounds. For instance:

- Mechanism : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

- Case Study : In vitro studies demonstrated that spiro compounds could inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells.

Antimicrobial Activity

The antimicrobial potential of spiro compounds has also been documented:

- Mechanism : Spiro(5H-dibenzo(a,d)cycloheptene-5,4'-imidazolidine)-2',5'-dione may disrupt bacterial cell membranes or inhibit essential enzymes.

- Case Study : A study showed that derivatives of this compound exhibited significant antibacterial activity against Gram-positive bacteria.

Research Findings

A table summarizing key research findings related to the biological activity of Spiro(5H-dibenzo(a,d)cycloheptene-5,4'-imidazolidine)-2',5'-dione is presented below:

The mechanisms by which Spiro(5H-dibenzo(a,d)cycloheptene-5,4'-imidazolidine)-2',5'-dione exerts its biological effects are still under investigation. Potential mechanisms include:

- Apoptosis Induction : Activation of intrinsic apoptotic pathways.

- Enzyme Inhibition : Inhibition of enzymes critical for bacterial survival.

- Receptor Modulation : Interaction with specific receptors involved in inflammation and cancer progression.

Q & A

Q. Example Table: Synthetic Derivatives and Yields

| Derivative | Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 3m | 80°C, EtOH | 84 | >98% |

| 5a | 100°C, DMF | 90 | >99% |

How can computational modeling predict electronic transitions and conformational stability?

Advanced Research Question

Methodological Answer:

- SCF LCAO MO CI Method: Calculate electronic transitions using molecular orbital configurations. Compare predicted UV-Vis spectra (e.g., λmax at 270–320 nm) with experimental data to validate conformations .

- Conformational Analysis: Optimize geometries (DFT/B3LYP) to evaluate strain in the dibenzo-cycloheptene moiety. The spiro junction introduces rigidity, reducing rotational freedom compared to non-spiro analogs .

- Software Tools: Gaussian 16 or ORCA for DFT; CrystalExplorer for Hirshfeld surface analysis of steric clashes .

What spectroscopic techniques are essential for structural elucidation?

Basic Research Question

Methodological Answer:

- NMR: Use - and -NMR to confirm spiro connectivity and diastereotopic protons. For example, the imidazolidine-dione carbonyls resonate at δ 160–170 ppm in -NMR .

- IR: Stretching vibrations for C=O (1680–1720 cm) and N-H (3200–3400 cm) confirm functional groups .

- HRMS (ESI-TOF): Validate molecular formulas (e.g., [M+H] with <2 ppm error) .

How to resolve contradictions in spectral data between derivatives?

Advanced Research Question

Methodological Answer:

- Cross-Validation: Compare HRMS and NMR data across analogs (e.g., substituent effects on chemical shifts). For example, electron-withdrawing groups (e.g., nitro) downfield-shift aromatic protons .

- X-ray Crystallography: Resolve ambiguities in stereochemistry. shows spiro compounds often crystallize in orthorhombic systems (e.g., ) with defined torsion angles .

- Dynamic NMR: Detect conformational exchange in solution (e.g., variable-temperature NMR for ring-flipping kinetics) .

What derivatization strategies enhance bioactivity or solubility?

Basic Research Question

Methodological Answer:

- Alkaline Hydrolysis: Convert spirohydantoins to amino acids using Ba(OH) (e.g., 1M, 80°C, 6h), improving water solubility .

- Esterification: Introduce polar groups (e.g., ethyl carboxylates) via Steglich esterification (DCC/DMAP) .

- Piperazine Derivatives: Condense acid chlorides with piperazine to enhance CNS permeability .

How do substituents influence biological activity in related dibenzo-cycloheptenes?

Advanced Research Question

Methodological Answer:

- SAR Studies: Screen derivatives for receptor binding (e.g., histamine H1 or serotonin 5-HT2). Electron-donating groups (e.g., methoxy) on the dibenzo moiety enhance affinity .

- In Silico Docking: Use AutoDock Vina to predict interactions with target proteins (e.g., docking scores <−8 kcal/mol indicate strong binding) .

- In Vivo Testing: Compare ED values in animal models (e.g., anti-allergic activity in guinea pigs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.